molecular formula C12H20O B12734474 5,9-Dimethyl-4,8-decadienal, (4E)- CAS No. 18445-88-0

5,9-Dimethyl-4,8-decadienal, (4E)-

Cat. No.: B12734474
CAS No.: 18445-88-0
M. Wt: 180.29 g/mol
InChI Key: MMLYERLRGHVBEK-XYOKQWHBSA-N
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Description

Geraldehyde, also known as 5,9-Dimethyldeca-4,8-dienal, is a readily biodegradable fragrance ingredient. It is characterized by an intense aldehydic note with marine floral and citrus nuances. This compound is highly diffusive and exhibits excellent soap stability, making it a valuable component in fine fragrances, personal care products, and household items .

Preparation Methods

Synthetic Routes and Reaction Conditions: Geraldehyde can be synthesized through various methods, including the oxidation of primary alcohols and the cleavage of alkenes. One common method involves the reduction of esters using diisobutylaluminum hydride (DIBAL-H) to produce aldehydes .

Industrial Production Methods: In industrial settings, Geraldehyde is produced by the controlled oxidation of specific hydrocarbons. The process involves the use of catalysts and specific reaction conditions to ensure high yield and purity. The compound is then stabilized with antioxidants such as BHT to prevent degradation during storage .

Chemical Reactions Analysis

Types of Reactions: Geraldehyde undergoes various chemical reactions, including:

    Oxidation: Geraldehyde can be further oxidized to form carboxylic acids.

    Reduction: It can be reduced to primary alcohols.

    Substitution: Geraldehyde can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like ammonia (NH₃) and amines are commonly employed.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted aldehydes and related compounds.

Scientific Research Applications

Geraldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Geraldehyde involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with primary amines, leading to the formation of imines. This reactivity is crucial in biochemical pathways where aldehydes play a role in enzyme catalysis and metabolic processes. The compound’s aldehydic nature also allows it to participate in redox reactions, influencing cellular oxidative states .

Comparison with Similar Compounds

    Heptanal (C7): An aldehyde with a herby-green odor.

    Octanal (C8): Reminiscent of oranges.

    Nonanal (C9): Smells of roses.

    Decanal (C10): Conjures up orange rind.

Uniqueness: Geraldehyde stands out due to its intense aldehydic note combined with marine floral and citrus nuances. Its high diffusive power and excellent stability in various formulations make it a preferred choice in the fragrance industry. Unlike other aldehydes, Geraldehyde’s unique structure and reactivity profile allow for versatile applications in both scientific research and industrial production .

Properties

CAS No.

18445-88-0

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

(4E)-5,9-dimethyldeca-4,8-dienal

InChI

InChI=1S/C12H20O/c1-11(2)7-6-9-12(3)8-4-5-10-13/h7-8,10H,4-6,9H2,1-3H3/b12-8+

InChI Key

MMLYERLRGHVBEK-XYOKQWHBSA-N

Isomeric SMILES

CC(=CCC/C(=C/CCC=O)/C)C

Canonical SMILES

CC(=CCCC(=CCCC=O)C)C

Origin of Product

United States

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